3-(3-bromophenyl)-6-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline 3-(3-bromophenyl)-6-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
Brand Name: Vulcanchem
CAS No.: 901230-33-9
VCID: VC7154216
InChI: InChI=1S/C22H12BrFN4O2/c23-14-5-1-4-13(10-14)20-18-12-25-21-17(8-3-9-19(21)24)22(18)27(26-20)15-6-2-7-16(11-15)28(29)30/h1-12H
SMILES: C1=CC(=CC(=C1)Br)C2=NN(C3=C4C=CC=C(C4=NC=C32)F)C5=CC(=CC=C5)[N+](=O)[O-]
Molecular Formula: C22H12BrFN4O2
Molecular Weight: 463.266

3-(3-bromophenyl)-6-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

CAS No.: 901230-33-9

Cat. No.: VC7154216

Molecular Formula: C22H12BrFN4O2

Molecular Weight: 463.266

* For research use only. Not for human or veterinary use.

3-(3-bromophenyl)-6-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline - 901230-33-9

Specification

CAS No. 901230-33-9
Molecular Formula C22H12BrFN4O2
Molecular Weight 463.266
IUPAC Name 3-(3-bromophenyl)-6-fluoro-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline
Standard InChI InChI=1S/C22H12BrFN4O2/c23-14-5-1-4-13(10-14)20-18-12-25-21-17(8-3-9-19(21)24)22(18)27(26-20)15-6-2-7-16(11-15)28(29)30/h1-12H
Standard InChI Key FNKBPYPPIJUPRN-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Br)C2=NN(C3=C4C=CC=C(C4=NC=C32)F)C5=CC(=CC=C5)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The pyrazolo[4,3-c]quinoline core consists of a pyrazole ring fused to a quinoline system at positions 4 and 3, respectively . This planar arrangement facilitates π-π stacking interactions, as observed in analogous pyrazoloquinoline derivatives . The title compound features three substituents:

  • 6-Fluoro group: Introduces electronegativity, enhancing intermolecular interactions and metabolic stability.

  • 3-Bromophenyl at position 3: Provides steric bulk and potential sites for further functionalization via cross-coupling reactions.

  • 3-Nitrophenyl at position 1: Contributes electron-withdrawing effects, influencing redox properties and biological targeting .

The dihedral angles between substituents and the core are critical for molecular packing. For example, in 6-fluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline, phenyl groups form angles of 29.66°–67.94° with the core, dictating crystal lattice organization .

Table 1: Molecular Properties of 3-(3-Bromophenyl)-6-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

PropertyValue
Molecular FormulaC₂₂H₁₂BrFN₄O₂
Molecular Weight463.26 g/mol
logP (Partition Coeff.)~5.8 (estimated)
Hydrogen Bond Acceptors6
Topological Polar SA56.09 Ų

Synthesis and Optimization Strategies

Electrochemical Cyclization

Recent advances in pyrazolo[4,3-c]quinoline synthesis emphasize electrochemical methods. Alajmi and Youssef (2021) demonstrated that 7-chloro-4-hydrazinoquinoline undergoes cyclization at 2.5 V using a platinum electrode, yielding pyrazoloquinoline derivatives in 40–84% yields . Adapting this approach, the target compound could be synthesized via:

  • Hydrazone Formation: Condensation of 6-fluoro-4-hydrazinoquinoline with 3-nitrobenzaldehyde.

  • Electrochemical Cyclization: Application of 2.5 V in an undivided cell with graphite cathode, promoting intramolecular C–N bond formation.

  • Bromophenyl Introduction: Suzuki-Miyaura coupling with 3-bromophenylboronic acid under Pd catalysis.

Table 2: Key Reaction Parameters for Electrochemical Synthesis

ParameterCondition
Voltage2.5 V
Electrode MaterialPlatinum (anode), Graphite (cathode)
SolventEthanol/Water (3:1)
Yield Range65–75% (estimated)

Chemical Reactivity and Functionalization

Electrophilic Substitution and Reductive Pathways

The bromine atom at the 3-bromophenyl group serves as a reactive site for cross-coupling reactions. For instance, palladium-catalyzed couplings (e.g., Suzuki, Heck) enable aryl-aryl bond formation, expanding structural diversity . The nitro group undergoes reduction to an amine using SnCl₂/HCl or catalytic hydrogenation, forming a versatile aniline intermediate for further derivatization.

Photophysical Behavior

The electron-deficient nitro group and electron-rich quinoline core create intramolecular charge-transfer (ICT) states. Analogous fluoro-pyrazoloquinolines exhibit absorption maxima at 310–375 nm and emission in the blue-green region (λₑₘ = 450–500 nm) , suggesting potential as fluorescent probes.

Biological and Industrial Applications

Materials Science Applications

The planar core and substituent-directed π-stacking enable use in organic semiconductors. Thin films of nitro-pyrazoloquinolines demonstrate hole mobility of 0.12 cm²/V·s, comparable to rubrene .

Comparison with Analogous Compounds

Table 3: Activity Comparison with Pyrazoloquinoline Derivatives

CompoundlogPAnticancer IC₅₀ (μM)Fluorescence λₑₘ (nm)
6-Fluoro-1,3-diphenyl derivative5.123.4 (MCF-7)475
8-Fluoro-3-(4-Cl-phenyl) derivative5.822.1 (HCT-116)490
Target Compound5.8*1.5–2.5*505*

*Estimated based on structural analogs.

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